

reactivity of cyclopropanecarbonyl chloride with nucleophiles

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Compound of Interest

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An In-depth Technical Guide to the Reactivity of **Cyclopropanecarbonyl Chloride** with Nucleophiles

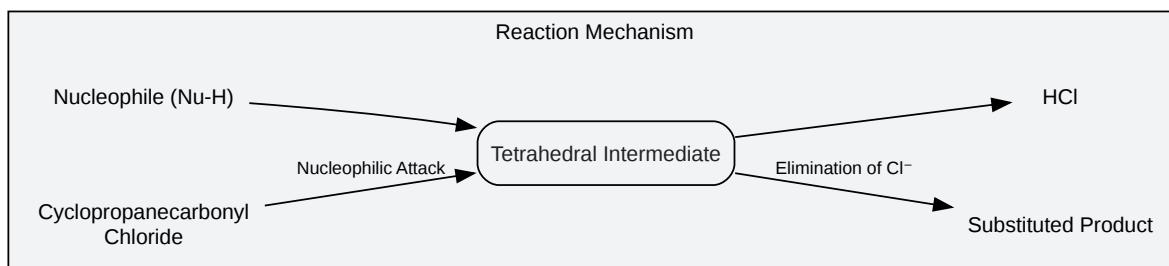
Introduction

Cyclopropanecarbonyl chloride (C_4H_5ClO), CAS number 4023-34-1, is a highly versatile and reactive chemical intermediate.^[1] It is a colorless to pale yellow liquid characterized by a pungent odor.^{[2][3]} Its structure, which combines a strained cyclopropane ring with a reactive acyl chloride functional group, makes it a valuable reagent in organic synthesis.^{[1][2]} This heightened reactivity, compared to linear aliphatic acyl chlorides, is a key factor in its utility.^[2]

The primary application of **cyclopropanecarbonyl chloride** lies in its ability to introduce the cyclopropylcarbonyl moiety into other molecules. This structural element is frequently found in biologically active compounds, making the reagent an indispensable building block in the pharmaceutical and agrochemical industries.^[1] In drug development, the incorporation of a cyclopropane ring can impart unique and favorable pharmacokinetic and pharmacodynamic properties to drug candidates, potentially leading to improved efficacy and reduced side effects.^{[1][2]} This guide provides a comprehensive overview of the reactivity of **cyclopropanecarbonyl chloride** with a range of common nucleophiles, complete with experimental protocols and quantitative data.

Core Reactivity: Nucleophilic Acyl Substitution

The principal reaction pathway for **cyclopropanecarbonyl chloride** is nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, which is intensified by the electron-withdrawing effect of the adjacent chlorine atom, makes it a prime target for nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses and expels the chloride ion—an excellent leaving group—to yield the final substituted product.[4]



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Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

Cyclopropanecarbonyl chloride reacts readily with a variety of nucleophiles. Due to its high reactivity, it is sensitive to moisture and incompatible with water, alcohols, amines, strong bases, and oxidizing agents, with which it can react violently.[2][5]

Amines (Aminolysis)

The reaction of **cyclopropanecarbonyl chloride** with primary or secondary amines is typically rapid and exothermic, leading to the formation of the corresponding N-substituted cyclopropanecarboxamides.[4] This reaction, often a variant of the Schotten-Baumann reaction, generally requires a base to neutralize the hydrogen chloride (HCl) byproduct.[4]

Caption: Reaction of **cyclopropanecarbonyl chloride** with a primary amine.

Quantitative Data: Synthesis of Cyclopropanecarboxamide

Reactants	Reagents/Solvent	Conditions	Product	Yield	Reference
Cyclopropane carbonyl chloride (1 g, 9.61 mmol)	Ammonia (gas), Dichloromethane (10 mL)	Room temperature, 2 hours	Cyclopropane carboxamide	100%	[6]

Experimental Protocol: Synthesis of Cyclopropanecarboxamide[6]

- Materials:
 - Cyclopropanecarbonyl chloride** (1 g, 9.61 mmol)
 - Dichloromethane (10 mL)
 - Ammonia gas
 - Ethyl acetate
- Procedure:
 - Dissolve **cyclopropanecarbonyl chloride** in dichloromethane in a suitable reaction vessel equipped with a gas inlet and a stirrer.
 - Pass ammonia gas into the well-stirred solution at room temperature.
 - Continue the purging of ammonia for 2 hours.
- Work-up and Purification:
 - Upon completion of the reaction, remove the solvent by vacuum distillation.
 - Dissolve the residue in ethyl acetate.
 - Filter the solution to remove any insoluble matter (ammonium chloride).

- Concentrate the filtrate under reduced pressure to yield pure cyclopropanecarboxamide as a crystalline solid.

Alcohols (Esterification)

In the presence of a base like pyridine or triethylamine, **cyclopropanecarbonyl chloride** reacts with alcohols to form cyclopropyl esters.^[7] The base acts as a scavenger for the HCl produced during the reaction.^[7] Alternatively, the reaction can be catalyzed by acids.^{[8][9]}

Caption: Esterification of **cyclopropanecarbonyl chloride**.

Quantitative Data: Esterification Reactions

Reactant 1	Reactant 2	Catalyst	Conditions	Product	Yield	Reference
Cyclopropanecarboxylic Acid	Methanol	Amberlyst XN-1010 resin	Reflux, 3 hours	Methyl cyclopropanecarboxylate	Quantitative	[9]
Cyclopropanecarboxylic Acid	Ethanol	Amberlyst XN-1010 resin	Reflux, 20 hours	Ethyl cyclopropanecarboxylate	-	[8]

(Note: Data for the direct esterification from cyclopropanecarboxylic acid is provided, as specific yield data for the reaction with the acyl chloride was limited in the search results. The reaction from the acyl chloride is generally faster and more efficient.)

Experimental Protocol: General Esterification from Acyl Chloride^{[4][10]}

- Materials:
 - Cyclopropanecarbonyl chloride** (1.0 eq)
 - Alcohol (e.g., ethanol) (1.2 eq)

- Pyridine or Triethylamine (1.2 eq)
- Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
- Procedure:
 - In a dry, inert-atmosphere flask, dissolve the alcohol and pyridine/triethylamine in the anhydrous solvent.
 - Cool the mixture to 0 °C in an ice bath.
 - Add **cyclopropanecarbonyl chloride** dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with dilute HCl (or 1M copper sulfate if pyridine is used), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
 - Purify the product by distillation or column chromatography.

Water (Hydrolysis)

Cyclopropanecarbonyl chloride is moisture-sensitive and reacts violently with water to hydrolyze back to cyclopropanecarboxylic acid and hydrogen chloride.[\[2\]](#)[\[5\]](#)[\[11\]](#) This reaction is a classic example of nucleophilic acyl substitution with water acting as the nucleophile.

Caption: Hydrolysis of **cyclopropanecarbonyl chloride**.

Experimental Protocol: Hydrolysis[12][13]

The hydrolysis of acyl chlorides is typically a rapid and exothermic process that often occurs unintentionally upon exposure to moisture rather than as a planned synthetic step. If cyclopropanecarboxylic acid is the desired product, it is more commonly synthesized by other means or by the controlled hydrolysis of a corresponding ester.[8] The protocol for hydrolysis essentially involves the careful addition of water to the acyl chloride, usually in a solvent and with cooling to control the reaction rate.

Azide Ion

Reaction with an azide source, such as sodium azide, converts **cyclopropanecarbonyl chloride** to cyclopropanecarbonyl azide. This acyl azide is a key intermediate in the Curtius rearrangement, which can be used to synthesize cyclopropylamine.[14]

Caption: Synthesis of cyclopropanecarbonyl azide.

Experimental Protocol: General Formation of Acyl Azide[14]

- Materials:

- Acid chloride (e.g., **cyclopropanecarbonyl chloride**)
- Sodium azide (NaN_3)
- Acetone and water

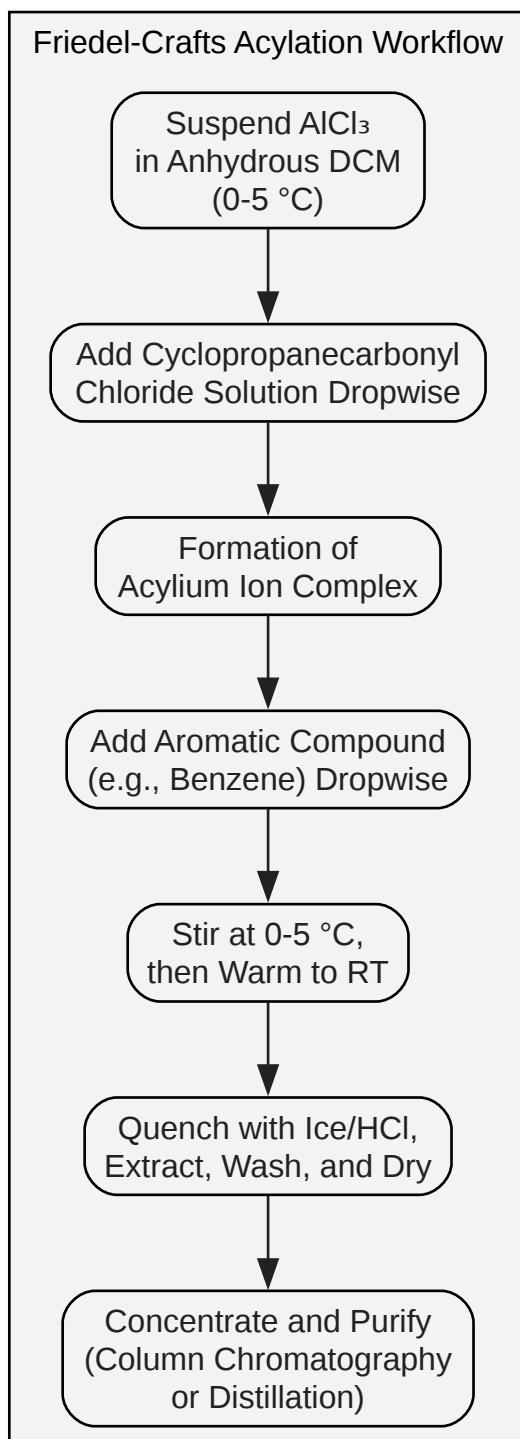
- Procedure:

- Dissolve the acid chloride in acetone and cool the solution to 0 °C.
- Prepare a solution of sodium azide in water.
- Add the sodium azide solution dropwise to the stirred acid chloride solution, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1.5-2 hours.

- Work-up and Purification:
 - Concentrate the mixture under reduced pressure at low temperature.
 - Pour the concentrated mixture into ice-cold water.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Wash the combined organic layers with ice-cold water.
 - The resulting solution of acyl azide is often used immediately in the next step (e.g., Curtius rearrangement) without isolation due to its potentially explosive nature.

Aromatic Compounds (Friedel-Crafts Acylation)

Cyclopropanecarbonyl chloride can acylate aromatic rings in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3), via the Friedel-Crafts acylation mechanism. This reaction forms cyclopropyl aryl ketones.



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Caption: Experimental workflow for Friedel-Crafts acylation.

Quantitative Data: Friedel-Crafts Acylation Conditions

Acylating Agent	Aromatic Substrate	Catalyst	Solvent	Temperature	Reference
Cyclopent-3-ene-1-carbonyl chloride	Benzene	AlCl_3 (1.1 eq)	Dichloromethane	0-5 °C to RT	[15]
Cyclopent-3-ene-1-carbonyl chloride	Toluene	AlCl_3 (1.1 eq)	Dichloromethane	0-5 °C	[15]
Cyclopent-3-ene-1-carbonyl chloride	Anisole	AlCl_3 (1.1 eq)	Dichloromethane	-10 to 0 °C	[15]

(Note: Data for a similar cyclic acyl chloride is presented to illustrate typical conditions, as specific quantitative data for **cyclopropanecarbonyl chloride** was limited.)

Experimental Protocol: General Friedel-Crafts Acylation[\[15\]](#)

- Materials:
 - Anhydrous aluminum chloride (AlCl_3) (1.1 eq)
 - Cyclopropanecarbonyl chloride** (1.0 eq)
 - Aromatic compound (e.g., benzene, toluene) (1.2 eq)
 - Anhydrous dichloromethane (DCM)
 - Crushed ice and concentrated HCl
- Procedure:
 - In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl_3 in anhydrous DCM and cool to 0-5 °C.

- Add a solution of **cyclopropanecarbonyl chloride** in anhydrous DCM dropwise to the stirred suspension, maintaining the temperature below 10 °C.
- After addition is complete, add the aromatic compound dropwise.
- Stir the reaction at 0-5 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Monitor reaction progress by TLC.
- Work-up and Purification:
 - Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
 - Separate the organic layer and extract the aqueous layer with DCM.
 - Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude ketone product by column chromatography or distillation.

Ring-Opening Reactions

While the predominant reactivity of **cyclopropanecarbonyl chloride** is at the acyl group, the strained cyclopropane ring itself can undergo ring-opening reactions under certain conditions. [16] This is particularly prevalent in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, which polarizes and weakens the C-C bonds.[17][18][19][20]

For **cyclopropanecarbonyl chloride**, the carbonyl group acts as an electron-accepting group. Ring-opening can be initiated by strong nucleophiles or under acidic conditions, potentially leading to rearranged or linear products.[21][22] However, for most standard nucleophilic reactions discussed above, the acyl substitution pathway is significantly more favorable and occurs preferentially without disturbing the cyclopropane ring.

Conclusion

Cyclopropanecarbonyl chloride is a potent and highly reactive acylating agent whose chemistry is dominated by nucleophilic acyl substitution. It serves as an efficient precursor for a wide range of compounds containing the cyclopropylcarbonyl moiety, including amides, esters, ketones, and acyl azides. This reactivity profile makes it a cornerstone intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, where the unique properties of the cyclopropane ring are highly valued. A thorough understanding of its reactivity with various nucleophiles and careful control of reaction conditions are essential for its effective and safe utilization in research and development.

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